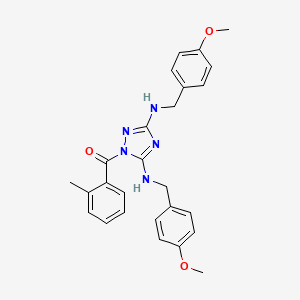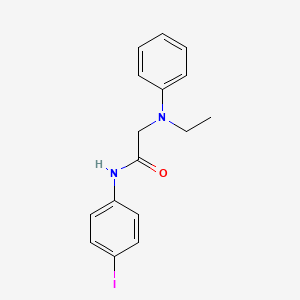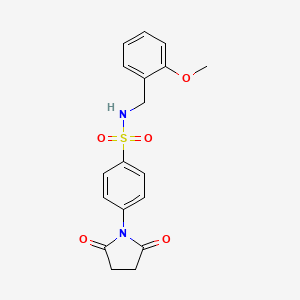
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine, also known as BMT-1, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMT-1 belongs to the family of triazole compounds, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerase II, which is essential for DNA replication and cell proliferation. This compound binds to the enzyme and prevents it from carrying out its function, leading to the accumulation of DNA breaks and the induction of apoptosis in cancer cells. This compound also inhibits the activity of other enzymes involved in DNA repair, further enhancing its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the growth of tumors in animal models. This compound has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments, including its high purity and good yields, making it easy to synthesize and use in experiments. This compound also exhibits potent anti-cancer activity in vitro and in vivo, making it a promising candidate for cancer therapy. However, this compound also has some limitations, including its low solubility in water and its potential toxicity in normal cells at high concentrations.
Orientations Futures
There are several future directions for the research on N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine. One area of research is to optimize the synthesis method to improve the yield and purity of this compound. Another area of research is to investigate the potential of this compound in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as bacterial infections and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine involves a multi-step process, starting from the reaction of 2-methylbenzoyl chloride with 4-methoxybenzylamine to form 2-methylbenzoyl-4-methoxybenzylamine. This intermediate is then reacted with sodium azide and copper(I) iodide to form the triazole ring, which is further reacted with 4-methoxybenzyl chloride to form the final product, this compound. The synthesis method of this compound has been optimized to yield high purity and good yields, making it a suitable candidate for scientific research.
Applications De Recherche Scientifique
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. This compound also induces apoptosis, or programmed cell death, in cancer cells, thereby preventing their growth and proliferation.
Propriétés
IUPAC Name |
[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-18-6-4-5-7-23(18)24(32)31-26(28-17-20-10-14-22(34-3)15-11-20)29-25(30-31)27-16-19-8-12-21(33-2)13-9-19/h4-15H,16-17H2,1-3H3,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCQYEXFGANOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=NC(=N2)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5209748.png)
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5209754.png)

![N'-(11-cyano-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5209760.png)
![4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5209763.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)
methanol](/img/structure/B5209776.png)
![2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5209786.png)





![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)